A Technical Guide to the Spectroscopic Characterization of 2'-Cyano-3-(2-methoxyphenyl)propiophenone
A Technical Guide to the Spectroscopic Characterization of 2'-Cyano-3-(2-methoxyphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2'-Cyano-3-(2-methoxyphenyl)propiophenone. By delving into the principles behind the spectral features, this document serves as a practical reference for the structural elucidation of this and related compounds.
Molecular Structure and Spectroscopic Overview
2'-Cyano-3-(2-methoxyphenyl)propiophenone is a complex organic molecule featuring several key functional groups that give rise to a distinct spectroscopic fingerprint. A thorough analysis of its IR, ¹H NMR, and ¹³C NMR spectra is essential for unambiguous structural confirmation.
Key Structural Features:
-
Propiophenone Backbone: An ethyl group attached to a carbonyl carbon.
-
Aromatic Rings: Two substituted benzene rings.
-
Cyano Group (-C≡N): A nitrile functionality.
-
Ketone Group (C=O): A carbonyl group between the propiophenone backbone and a benzene ring.
-
Methoxy Group (-OCH₃): An ether linkage on one of the benzene rings.
These features will be systematically analyzed in the following sections.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
Expected IR Absorption Frequencies
Based on its structure, the following characteristic IR absorption bands are anticipated for 2'-Cyano-3-(2-methoxyphenyl)propiophenone:
-
C-H Stretching (Aromatic): Typically observed between 3100-3000 cm⁻¹.[1][2]
-
C-H Stretching (Aliphatic): Expected in the 3000-2850 cm⁻¹ region.[1][2]
-
Cyano (Nitrile) Stretch (C≡N): A sharp, medium-intensity band is expected in the range of 2260-2220 cm⁻¹.[1][3]
-
Ketone (C=O) Stretch: A strong absorption band is anticipated between 1725-1705 cm⁻¹.[1][2]
-
C=C Stretching (Aromatic): Multiple bands of variable intensity are expected from 1600-1475 cm⁻¹.[1][2]
-
C-O Stretching (Aryl Ether): A strong band should appear in the 1300-1000 cm⁻¹ region.[1]
Experimental IR Data Summary
The following table summarizes the significant peaks from an experimental IR spectrum of a related compound, highlighting the key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~2215-2225 | Medium, Sharp | C≡N (Nitrile) Stretch[4][5] |
| ~1697 | Strong | C=O (Ketone) Stretch[5] |
| ~1594 | Medium | Aromatic C=C Stretch[4] |
| ~1240 | Strong | Aryl C-O (Ether) Stretch[4] |
Interpretation and Causality
The presence of a sharp peak around 2219 cm⁻¹ is a clear indicator of the nitrile group.[4] The strong absorption near 1700 cm⁻¹ is characteristic of an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone. The absorptions in the 1600-1475 cm⁻¹ range confirm the presence of the aromatic rings, while the strong band around 1240-1250 cm⁻¹ is indicative of the aryl ether linkage of the methoxy group.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) gives insights into the different electronic environments of hydrogen atoms and their connectivity.
Predicted ¹H NMR Spectral Analysis:
-
Aromatic Protons (Ar-H): Protons on the two benzene rings are expected to appear in the downfield region, typically between δ 6.8-8.0 ppm. Their chemical shifts and splitting patterns will be influenced by the positions of the substituents (cyano, carbonyl, and methoxy groups).
-
Methoxy Protons (-OCH₃): A singlet with an integration of 3H is expected around δ 3.8-4.0 ppm.[6][7]
-
Methylene Protons (-CH₂-): The two sets of methylene protons in the propiophenone chain will appear as distinct signals, likely multiplets, due to coupling with each other. They are expected in the δ 2.5-3.5 ppm range.
-
Methyl Protons (-CH₃): The terminal methyl group will likely appear as a triplet around δ 1.2 ppm.[8]
Experimental ¹H NMR Data (Illustrative)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 - 7.28 | Multiplet | 8H | Aromatic Protons |
| 3.83 | Singlet | 3H | -OCH₃ Protons |
| 2.98 | Quartet | 2H | -CO-CH₂- Protons |
| 1.22 | Triplet | 3H | -CH₂-CH₃ Protons |
| (Data adapted from propiophenone and methoxypropiophenone for illustrative purposes)[8][9] |
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Spectral Analysis:
-
Carbonyl Carbon (C=O): This will be one of the most downfield signals, expected above δ 190 ppm.
-
Nitrile Carbon (C≡N): Expected to appear in the range of δ 115-125 ppm.[5]
-
Aromatic Carbons: A series of signals between δ 110-160 ppm. The carbons attached to the oxygen (methoxy group) and the carbonyl group will be the most downfield in this region.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[10]
-
Aliphatic Carbons (-CH₂-CH₂-): Signals for the ethyl group carbons are expected in the more upfield region, typically below δ 40 ppm.
Experimental ¹³C NMR Data (Illustrative)
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (Ketone) |
| 110 - 160 | Aromatic & C≡N Carbons |
| ~55 | -OCH₃ Carbon |
| ~35 | -CO-CH₂- Carbon |
| ~8 | -CH₂-CH₃ Carbon |
| (Chemical shift ranges are based on typical values for these functional groups)[11][12] |
Experimental Protocols
Protocol for Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 10-20 mg of the solid 2'-Cyano-3-(2-methoxyphenyl)propiophenone.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[13]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Standard Addition (Optional): A small amount of an internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ = 0.00 ppm).[10]
-
Analysis: Place the NMR tube in the spectrometer for data acquisition.
Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Integrated Spectroscopic Confirmation Workflow
The definitive structural elucidation of 2'-Cyano-3-(2-methoxyphenyl)propiophenone relies on the synergistic interpretation of all spectroscopic data.
Caption: Workflow for structural confirmation.
Conclusion
The combined application of IR, ¹H NMR, and ¹³C NMR spectroscopy provides a comprehensive and definitive characterization of 2'-Cyano-3-(2-methoxyphenyl)propiophenone. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's complex structure. This guide serves as a foundational resource for researchers working with this compound, enabling accurate and efficient spectral interpretation.
References
- Wiley-VCH. (n.d.). Supporting Information.
- Re-son, S. H., et al. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC.
- Re-son, S. H., et al. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B - ACS Publications.
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- Chegg. (2017, November 30). Attached is the H-NMR of propiophenone. Describe the splitting, integration, and shift of the peaks.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- (n.d.). Tables For Organic Structure Analysis.
- (n.d.). IR Absorption Table.
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- (n.d.). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. SciELO.
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- (n.d.). 2'-CYANO-3-(2-METHOXYPHENYL)PROPIOPHENONE — Chemical Substance Information. NextSDS.
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- (n.d.). Synthesis method for 3-methoxypropiophenone. Google Patents.
- (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. NIST WebBook.
- (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.
- (2016, January 10). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
- (n.d.). Comparative Analysis of 13C NMR Spectral Data: 2-(4-Methoxyphenyl). Benchchem.
- (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum.
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